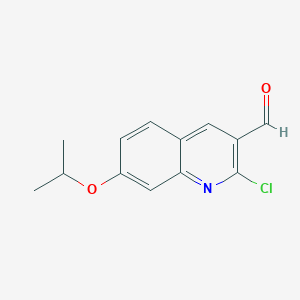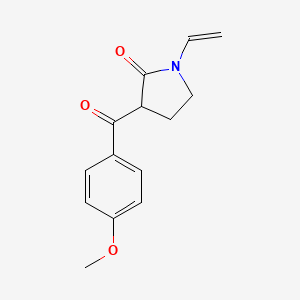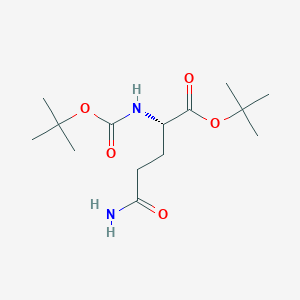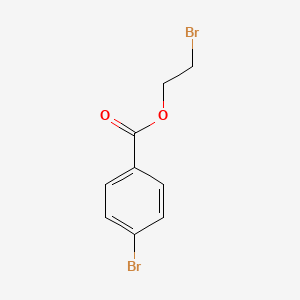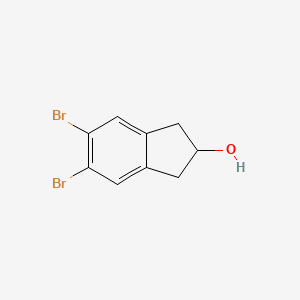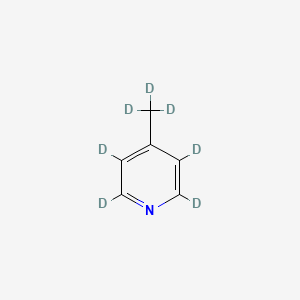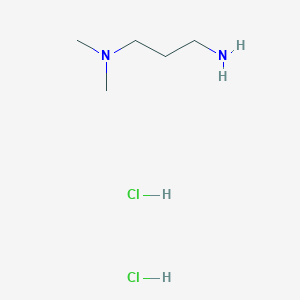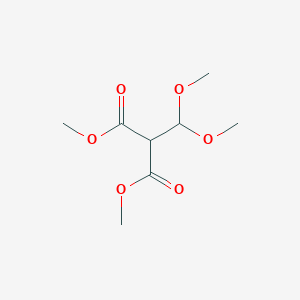
Dimethyl 2-(dimethoxymethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(dimethoxymethyl)propanedioate is an organic compound that belongs to the class of malonate esters. It is a derivative of malonic acid and is characterized by the presence of two methoxy groups attached to the central carbon atom. This compound is widely used in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(dimethoxymethyl)propanedioate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by methanolysis .
Industrial Production Methods
In industrial settings, the production of dimethyl 2-(dimethoxymethyl)malonate often involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Dimethyl 2-(dimethoxymethyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted malonates .
科学研究应用
Dimethyl 2-(dimethoxymethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of various drugs and bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and coatings.
作用机制
The mechanism of action of dimethyl 2-(dimethoxymethyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the enolate intermediate .
相似化合物的比较
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl 2-(dimethoxymethyl)malonate
Uniqueness
Dimethyl 2-(dimethoxymethyl)propanedioate is unique due to the presence of two methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yields .
属性
分子式 |
C8H14O6 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
dimethyl 2-(dimethoxymethyl)propanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h5,8H,1-4H3 |
InChI 键 |
UDHGQKGSVIWMQC-UHFFFAOYSA-N |
SMILES |
COC(C(C(=O)OC)C(=O)OC)OC |
规范 SMILES |
COC(C(C(=O)OC)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


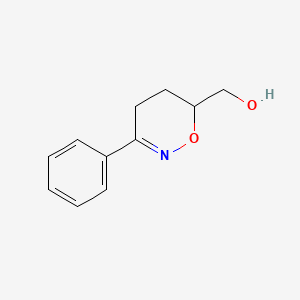
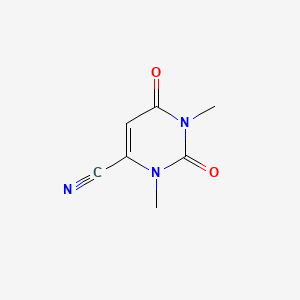
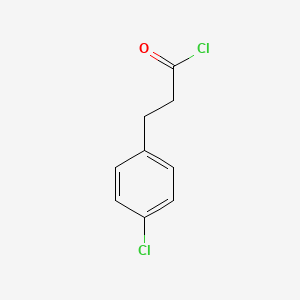
![Uracil,[5,6-3H]](/img/structure/B1641934.png)
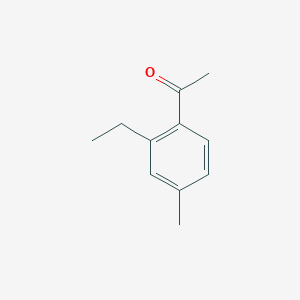
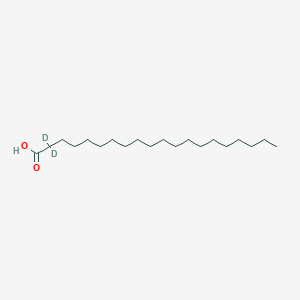
![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)
